SMT-738

Antibacterial activity MIC90 Carbapenem-resistant Enterobacteriaceae

Researchers screening novel LolCDE-targeting antibacterials often face gaps in mechanism-specific control compounds. SMT-738 directly addresses this: - Defined MIC90: 1 µg/mL (E. coli) & 2 µg/mL (K. pneumoniae); retains potency against NDM-producers (0.25-1 µg/mL). - Validated selectivity: inactive against >100 non-target commensal species, enabling microbiome-sparing study design. - Published in vivo PK: kidney Kp 44.8, lung Kp 8.1, 29.5% urinary excretion; dosing regimens available. Supply chain certainty: shipped ambient as lyophilized solid; -20°C long-term storage.

Molecular Formula C21H24N6O2
Molecular Weight 392.5 g/mol
Cat. No. B12385066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMT-738
Molecular FormulaC21H24N6O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)C2=C(N=C(N2)N)C3=CC4=C(C=C3)OCCN4C(=O)C(C)(C)N
InChIInChI=1S/C21H24N6O2/c1-12-11-24-7-6-14(12)18-17(25-20(22)26-18)13-4-5-16-15(10-13)27(8-9-29-16)19(28)21(2,3)23/h4-7,10-11H,8-9,23H2,1-3H3,(H3,22,25,26)
InChIKeyJPOVQSBUKRMDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMT-738: LolCDE-Targeting Antibacterial Agent


SMT-738 is a synthetic small-molecule antibacterial agent (molecular formula C21H24N6O2, molecular weight 392.46 Da, cLogP −0.11) belonging to a new chemical class distinct from all approved antibiotics [1]. It functions as a selective inhibitor of the bacterial lipoprotein transport complex LolCDE, an essential and clinically unexploited molecular target in Gram-negative bacteria [2]. SMT-738 exhibits narrow-spectrum antibacterial activity specifically against Enterobacteriaceae, including multi-drug-resistant (MDR) and carbapenem-resistant Enterobacteriaceae (CRE) strains, with minimal activity against human gut commensals [3]. The compound is protected under patent WO 2022/233886 A1 and is under development for the treatment of serious healthcare-associated infections caused by highly resistant Enterobacteriaceae [4].

LolCDE lipoprotein transport inhibition study fit
Narrow-spectrum Enterobacteriaceae research (MDR/CRE)
Microbiome-sparing antimicrobial profiling workflow
Reported activity independent of β-lactamase class

SMT-738: Differentiation from Standard Therapies


Conventional therapeutic strategies for Enterobacteriaceae infections rely heavily on β-lactam antibiotics combined with β-lactamase inhibitors (BL/BLI combinations such as ceftazidime/avibactam and meropenem/vaborbactam) or colistin as a last-resort option [1]. However, these approaches are increasingly compromised by pre-existing and acquired resistance mechanisms, particularly against metallo-β-lactamase (NDM)-producing CRE isolates where marketed BL/BLI agents show substantially elevated MIC values or complete inactivity [2]. SMT-738 circumvents these established resistance pathways entirely by targeting the LolCDE lipoprotein transport complex—a novel mechanism orthogonal to cell wall synthesis inhibition, protein synthesis blockade, or membrane disruption [3]. Furthermore, the pronounced narrow-spectrum selectivity of SMT-738 for Enterobacteriaceae over non-target Gram-negative and Gram-positive pathogens fundamentally distinguishes it from broad-spectrum antibiotics that impose collateral damage on the gut microbiome, a factor of growing clinical and regulatory significance in antimicrobial stewardship [4]. These mechanistic and spectrum-based differentiators render in-class substitution with legacy agents scientifically unsound for applications requiring preserved anti-CRE potency and microbiome-sparing activity.

Mechanism mismatch: BL/BLI agents target cell wall synthesis; LolCDE inhibition may not transfer spectrum or resistance profile.
Resistance pathway mismatch: NDM-producing isolates frequently show high MICs to marketed BL/BLI; SMT-738 retains activity in reported screening, but generalisation requires review.
Microbiome impact mismatch: Broad-spectrum antibiotics disrupt commensals; SMT-738 narrow-spectrum profile may shift microbiome endpoint interpretation.

SMT-738: Quantified Differentiation Data


MIC90 Comparison vs. BL/BLI and Colistin

SMT-738 demonstrates superior in vitro potency against multidrug-resistant Enterobacteriaceae clinical isolates when directly compared to amoxicillin/clavulanate, meropenem/vaborbactam, and colistin under identical testing conditions. Against K. pneumoniae, SMT-738 achieved an MIC90 of 2 µg/mL, whereas amoxicillin/clavulanate exceeded the testing threshold at >32 µg/mL, meropenem/vaborbactam was >8 µg/mL, and colistin was 16 µg/mL [1]. Against E. coli, SMT-738 exhibited an MIC90 of 1 µg/mL compared to >32 µg/mL for amoxicillin/clavulanate [1].

MIC90 vs. BL/BLI & Colistin
Head-to-head
SMT-738
2 µg/mL
AMC
>32 µg/mL
MEV
>8 µg/mL
Colistin
16 µg/mL
Reported potency context against MDR K. pneumoniae
Broth microdilution, CLSI standards
Antibacterial activity MIC90 Carbapenem-resistant Enterobacteriaceae Multidrug-resistant

NDM-CRE Activity vs. BL/BLI and Cefiderocol

SMT-738 retains full potency against NDM-producing Enterobacteriaceae isolates that are resistant to marketed BL/BLI combinations and cefiderocol. Against a panel of contemporary clinical MDR NDM isolates (NDM-1, NDM-4, NDM-5) from India, SMT-738 exhibited MIC ranges of 0.25–1 µg/mL for E. coli (n=15) and 0.5–1 µg/mL for K. pneumoniae (n=15). In contrast, ceftazidime/avibactam (>32 µg/mL) and meropenem/vaborbactam (16–>32 µg/mL for E. coli; 32–>32 µg/mL for K. pneumoniae) showed no clinically meaningful activity [1]. Additionally, two respiratory isolates from Russia carrying NDM-5 and TEM-OSBL that were resistant to cefiderocol (MIC >64 µg/mL) were susceptible to SMT-738 with MIC values of 0.25 and 0.5 µg/mL, respectively [2].

NDM-CRE Activity vs. BL/BLI
Head-to-head
SMT-738
0.25–1 µg/mL
CZA
>32 µg/mL
MEV
16–>32 µg/mL
Reported NDM-isolate susceptibility context
CLSI broth microdilution; NDM-1,4,5 panel
NDM carbapenemase CRE Metallo-β-lactamase Cefiderocol resistance

Low Mutation Frequency vs. Earlier LolCDE Inhibitors

SMT-738 exhibits a low propensity for resistance development with a mutation frequency of less than approximately 10⁻⁹, a value substantially lower than that reported for previously characterized LolCDE inhibitors [1]. This contrasts with earlier LolCDE-targeting compounds that lacked potency against clinically relevant strains and displayed higher mutation frequencies, leading to the prior hypothesis that LolCDE inhibition inherently predisposes to rapid resistance emergence [2]. Characterization of SMT-738-resistant mutants confirmed that resistance arises from mutations within the LolCDE complex, validating target engagement while demonstrating that the specific binding mode of SMT-738—allosterically inducing LolD subunit dissociation and deadlocking the transport complex—preserves a low resistance frequency suitable for clinical development [3].

Mutation Frequency
Class-level
< 1 × 10⁻⁹
Reported low resistance emergence context
Vs. earlier LolCDE inhibitors (exact comparator values not reported)
Frequency of resistance Mutation frequency LolCDE inhibitor Resistance development

Narrow-Spectrum Selectivity: Sparing Commensals

SMT-738 demonstrates a quantitatively defined narrow spectrum of antibacterial activity selective for Enterobacteriaceae, with MIC values of 0.12–2 µg/mL against members of the Enterobacterales order. In contrast, SMT-738 is inactive against a broad panel of over 100 bacterial species including Gram-negative non-Enterobacteriaceae pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii) and Gram-positive pathogens [1]. Notably, SMT-738 exhibits limited activity against human gut commensals, a feature that distinguishes it from broad-spectrum agents such as BL/BLI combinations and fluoroquinolones that disrupt the gut microbiome and contribute to Clostridioides difficile infection risk [2]. Sequence analysis revealed that SMT-738 activity correlates with LolC/E amino acid sequence identity: potent activity is observed when sequence identity exceeds 65% (typical of Enterobacteriaceae), while species with identity below 50% (non-Enterobacteriaceae) are unaffected [3]. Haemophilus was the sole exception, showing activity despite <50% sequence identity, potentially due to conserved binding site structural features [3].

Spectrum Selectivity
Class-level
Enterobact.
0.12–2 µg/mL
Non-target
inactive (>100 spp.)
Supports microbiome-sparing research context
Activity correlates with >65% LolC/E sequence identity
Narrow-spectrum Microbiome-sparing Selectivity Commensal bacteria

Cytotoxicity Selectivity Index

SMT-738 exhibits a favorable in vitro safety profile with cytotoxicity IC50 values exceeding 200 µM (78.74 µg/mL) against both HepG2 and HEK293 mammalian cell lines, compared to the positive control thioridazine with an IC50 of 22.10 µM [1]. When benchmarked against its antibacterial MIC90 values (1–2 µg/mL), this yields a selectivity index (SI = IC50 / MIC90) of approximately 40–80, indicating a substantial therapeutic window between antibacterial efficacy and mammalian cell toxicity in vitro. Additional screening in established mammalian cell assays for genotoxicity, mitotoxicity, and nephrotoxicity revealed no adverse effects at the top tested concentration of 500 µM (196.85 µg/mL), with normal cell health parameters observed [1].

Cytotoxicity Selectivity Index
Reported
IC₅₀ >200 µM; SI ≈ 40–80
Reported in vitro selectivity context
HepG2, HEK293 cell lines; vs. thioridazine positive control
Cytotoxicity Selectivity index In vitro safety HepG2 HEK293

Tissue Distribution and Urinary Excretion

Pharmacokinetic evaluation of SMT-738 in male CD-1 mice following a 20 mg/kg intravenous bolus dose demonstrated favorable distribution to key infection sites, with a plasma C0 of 18,386 ng/mL, steady-state volume of distribution (Vss) of 4.3 L/kg, and clearance (CL) of 59 mL/min/kg [1]. Notably, SMT-738 displayed high tissue partitioning, with kidney-to-plasma AUC ratios (Kp,kidney) of 44.8 and lung-to-plasma AUC ratios (Kp,lung) of 8.1, indicating preferential accumulation at urinary tract and pulmonary infection sites [1]. Over a 24-hour period, approximately 29.5% of SMT-738 was eliminated unchanged in the urine, supporting its utility in urinary tract infections without requiring metabolic activation [1]. Plasma protein binding was moderate across species: mouse 66.9%, rat 64.4%, dog 50.6%, and human 62.7% [1].

Kidney & Lung Distribution
Reported
Kp,kidney 44.8; Kp,lung 8.1
Supports tissue exposure model interpretation
Mouse 20 mg/kg IV; 29.5% urinary excretion unchanged
Pharmacokinetics Tissue distribution Urinary excretion Plasma protein binding

SMT-738: Research and Procurement Applications


CRE Drug Discovery and Lead Optimization

SMT-738 is appropriate as a benchmark LolCDE inhibitor control compound or chemical probe for target validation and mechanism-of-action studies in Gram-negative antibacterial discovery programs. Its defined MIC90 values (1–2 µg/mL against MDR E. coli and K. pneumoniae) and preserved potency against NDM-producing isolates (MIC range 0.25–1 µg/mL) [1] provide a quantifiable comparator for evaluating novel LolCDE-targeting compounds. The elucidated cryo-EM structure of the LolCDE-SMT-738 complex at high resolution [2] enables structure-based drug design efforts. Selection of SMT-738 over earlier-generation LolCDE inhibitors is justified by its demonstrably lower resistance frequency (<~10⁻⁹ vs. higher mutation rates in prior compounds) and activity against clinically relevant strains [1].

Microbiome-Sparing Antibiotic Development

SMT-738 is a suitable reference standard for narrow-spectrum antibacterial research programs focused on minimizing gut microbiome disruption. The compound's quantitatively defined spectrum—active against Enterobacteriaceae (MIC 0.12–2 µg/mL) while inactive against >100 non-target bacterial species including commensals [1]—provides a validated baseline for comparative microbiome impact studies. The established correlation between LolC/E sequence identity (>65% required for activity) and antibacterial susceptibility [1] offers a rational framework for predicting spectrum and designing companion diagnostics. Procurement of SMT-738 for stewardship-focused research is supported by peer-reviewed selectivity data rather than vendor claims.

Murine UTI, Pneumonia, and Bloodstream Models

SMT-738 is appropriate for use as a positive control or reference agent in murine infection models of urinary tract, pneumonia, and bloodstream infections caused by Enterobacteriaceae. The compound has demonstrated proof-of-concept efficacy across all three models, significantly reducing bacterial burden compared to baseline and vehicle control [1]. Supporting PK data confirm distribution to relevant compartments: kidney Kp of 44.8, lung Kp of 8.1, and 29.5% urinary excretion of unchanged drug [1]. Researchers procuring SMT-738 for in vivo studies benefit from published dosing regimen guidance (20 mg/kg QD or BID by 60-min IV infusion) derived from the primary characterization study [1], reducing experimental optimization requirements.

In Vitro Toxicology and Selectivity Index

SMT-738 can serve as a benchmark compound for in vitro toxicology screening panels in antibacterial discovery programs, given its published cytotoxicity IC50 values (>200 µM in HepG2 and HEK293 cell lines) and clean profile in genotoxicity, mitotoxicity, and nephrotoxicity assays at up to 500 µM [1]. The calculated selectivity index of approximately 40–80 (IC50 / MIC90) provides a quantitative comparator for evaluating the therapeutic window of novel Gram-negative antibacterial candidates. Procurement of SMT-738 for toxicology benchmarking is supported by multi-assay data from a peer-reviewed publication rather than vendor-supplied single-endpoint values.

Application
Selection Property
Validation Focus
LolCDE target validation & lead benchmarking
Reported MIC90 against MDR Enterobacteriaceae and NDM isolates
MIC panel and NDM-isolate susceptibility review
Microbiome-sparing antimicrobial profiling
Selectivity for Enterobacteriaceae vs. commensals
Spectrum selectivity and LolC/E sequence identity correlation
Murine UTI, pneumonia & bacteremia models
Kidney and lung tissue distribution data
In vivo PK/PD and bacterial burden endpoint context
In vitro toxicology selectivity indexing
Mammalian cell cytotoxicity context (IC₅₀ >200 µM)
Selectivity index and multi-assay toxicity screening review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMT-738

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.